molecular formula C29H42N4O5S3 B1674506 Largazole CAS No. 1009815-87-5

Largazole

Cat. No. B1674506
M. Wt: 622.9 g/mol
InChI Key: AXESYCSCGBQJBL-SZPBEECKSA-N
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Description

Largazole is a cyclic depsipeptide isolated from a cyanobacterium of the genus Symploca . It is a marine natural product with a novel chemical scaffold and potently inhibits class I histone deacetylases (HDACs) . Largazole possesses highly differential growth-inhibitory activity, preferentially targeting transformed over non-transformed cells .


Synthesis Analysis

The intriguing structure and biological activity of largazole have attracted strong interest from the synthetic chemistry community to establish synthetic routes to largazole . The retrosynthetic analysis of largazole shows that two cyclization sites A and B exist in its structure . To synthesize largazole, most research groups have used the following three key building blocks: valine, β-hydroxy ester, and thiazolylthiazoline .


Molecular Structure Analysis

Largazole is a natural macrocyclic depsipeptide . Its chemical formula is C29H42N4O5S3 . The growth-inhibitory activity of largazole is shown considerably higher for cancer cell lines than for the corresponding non-transformed cells .


Chemical Reactions Analysis

The findings of the antiproliferative activity of largazole and its analogues showed that the octanoic thioester of largazole acts as a protecting group and that the free thiol has slightly lower potency but significantly higher specificity compared with the thioester of largazole .


Physical And Chemical Properties Analysis

Largazole is a natural macrocyclic depsipeptide . Its chemical formula is C29H42N4O5S3 . The growth-inhibitory activity of largazole is shown considerably higher for cancer cell lines than for the corresponding non-transformed cells .

Safety And Hazards

Largazole is a novel member of the cyclic peptide family of HDAC inhibitors. Some of these have shown anti-cancer effects in preclinical studies and early clinical trials, especially for patients with multiple myeloma, especially when used in combination with the proteasome inhibitor bortezomib . Treatment of mice with largazole shows excellent tolerability at doses that produce concentrations in vivo that are higher than those shown to produce anti-MM effects in in vitro studies .

Future Directions

Largazole, due to its potential as a potent and selective anticancer drug candidate, has attracted a great deal of attention . There is a promising outlook that cyanobacterial secondary metabolites like largazole will become alternatives for the development of new medications in the near future with enhanced pharmacological and pharmacokinetic properties .

properties

IUPAC Name

S-[(E)-4-[(5R,8S,11S)-5-methyl-6,9,13-trioxo-8-propan-2-yl-10-oxa-3,17-dithia-7,14,19,20-tetrazatricyclo[14.2.1.12,5]icosa-1(18),2(20),16(19)-trien-11-yl]but-3-enyl] octanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N4O5S3/c1-5-6-7-8-9-13-24(35)39-14-11-10-12-20-15-22(34)30-16-23-31-21(17-40-23)26-33-29(4,18-41-26)28(37)32-25(19(2)3)27(36)38-20/h10,12,17,19-20,25H,5-9,11,13-16,18H2,1-4H3,(H,30,34)(H,32,37)/b12-10+/t20-,25+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXESYCSCGBQJBL-SZPBEECKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)SCC/C=C/[C@@H]1CC(=O)NCC2=NC(=CS2)C3=N[C@@](CS3)(C(=O)N[C@H](C(=O)O1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N4O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043887
Record name Largazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Largazole

CAS RN

1009815-87-5
Record name Largazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009815-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Largazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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